![molecular formula C12H16N2O3 B2669025 N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351645-80-1](/img/structure/B2669025.png)
N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
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Description
N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclopropyl amide derivative that has been synthesized using various methods.
Scientific Research Applications
Antitumor Agents and Cell Death Mechanisms
One notable study explored the role of polyamine analogues, which share structural features with N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, in inducing programmed cell death (PCD) through the superinduction of polyamine catabolic enzymes. This research suggests that compounds like this compound could be promising as new classes of antitumor agents, highlighting their potential in selectively targeting and killing cancer cells via mechanisms involving oxidative stress and PCD (H. Ha, P. Woster, J. Yager, & R. Casero, 1997).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has also shown interest in compounds structurally related to this compound. For instance, studies on the reactivity of oxalamide-based carbenes have provided insights into the development of novel cyclopropanation reactions, showcasing the versatility of these compounds in creating complex molecular structures. This has implications for materials science and drug development, where precise molecular architecture is crucial (M. Braun, W. Frank, & C. Ganter, 2012).
Environmental and Biological Applications
Additionally, the microbial degradation of compounds like N,N-dimethylformamide by specific bacterial strains highlights the environmental significance of researching chemicals within the same family as this compound. Understanding how these compounds are broken down in nature can lead to improved methods for detoxifying industrial waste, contributing to environmental sustainability efforts (Xu Zhou et al., 2018).
Drug Discovery and Pharmacology
In pharmacology, the exploration of cyclopropylamine compounds, which are structurally related to this compound, has opened new avenues in drug discovery. For instance, the investigation of lysine-specific demethylase inhibitors showcases the therapeutic potential of these compounds in treating neurological disorders, cancer, and other diseases (B. Blass, 2016).
properties
IUPAC Name |
N'-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-9(8(2)17-7)6-13-11(15)12(16)14-10-3-4-10/h5,10H,3-4,6H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPKVMJHSWLKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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